(1H-indol-3-ylsulfanyl)methanimidamide hydroiodide
CAS No.: 26377-76-4
Cat. No.: VC20762082
Molecular Formula: C9H10IN3S
Molecular Weight: 319.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26377-76-4 |
|---|---|
| Molecular Formula | C9H10IN3S |
| Molecular Weight | 319.17 g/mol |
| IUPAC Name | [amino(1H-indol-3-ylsulfanyl)methylidene]azanium;iodide |
| Standard InChI | InChI=1S/C9H9N3S.HI/c10-9(11)13-8-5-12-7-4-2-1-3-6(7)8;/h1-5,12H,(H3,10,11);1H |
| Standard InChI Key | LQKOQCZXEQTTIW-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CN2)SC(=N)N.I |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)SC(=[NH2+])N.[I-] |
Introduction
(1H-indol-3-ylsulfanyl)methanimidamide hydroiodide is a chemical compound characterized by its unique structural components, which include an indole ring, a sulfanyl group, and a methanimidamide moiety. This compound is denoted by the chemical formula C
H
I N
S and has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and enzyme inhibition.
Synthesis of (1H-indol-3-ylsulfanyl)methanimidamide hydroiodide
The synthesis typically involves the reaction of indole-3-thiol with methanimidamide in the presence of hydroiodic acid. The reaction conditions are critical for optimizing yield and purity.
Synthetic Route
-
Reagents: Indole-3-thiol, methanimidamide, hydroiodic acid.
-
Conditions: Heating under controlled temperature and pH.
-
Purification: Crystallization or chromatography methods are employed to isolate the product.
Biological Activity
Research indicates that (1H-indol-3-ylsulfanyl)methanimidamide hydroiodide exhibits significant biological activity, particularly in inhibiting specific enzymes.
Mechanisms of Action
-
Enzyme Inhibition: The compound shows inhibitory activity against trypsin and acetylcholinesterase, which are relevant in protein digestion and neurodegenerative diseases, respectively.
Table 2: Biological Evaluation
| Enzyme | Inhibition Activity |
|---|---|
| Trypsin | Yes |
| Acetylcholinesterase | Yes |
Anticancer Potential
Preclinical studies have demonstrated the compound's efficacy against various cancer types, making it a candidate for further investigation as an anticancer agent.
Cancer Types and Study Findings
| Cancer Type | Study Findings |
|---|---|
| Breast Cancer | Inhibitory effects on tumor growth observed |
| Lung Cancer | Induction of apoptosis in cancer cells |
| Colon Cancer | Modulation of signaling pathways related to growth |
Comparison with Similar Compounds
The uniqueness of (1H-indol-3-ylsulfanyl)methanimidamide hydroiodide lies in its combination of both sulfanyl and amidine functionalities within an indole framework. This enhances its biological activity compared to structurally similar compounds.
Table 3: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Indole | Basic indole structure | Found in many natural products |
| Thioindole | Indole with sulfur substituent | Enhanced reactivity due to sulfur |
| Amidinoindole | Indole with amidine group | Strong enzyme inhibition properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume